3-Methoxythiophene-2-boronic acid pinacol ester
Overview
Description
3-Methoxythiophene-2-boronic acid pinacol ester is a compound that belongs to the class of organoboron compounds It is characterized by the presence of a thiophene ring substituted with a methoxy group and a dioxaborolane moiety
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where a carbon-carbon bond is formed between two different organic groups . The process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound, as a boronic ester, provides the organoboron reagent necessary for the coupling process .
Pharmacokinetics
It’s known that boronic acid pinacol esters, in general, are susceptible to hydrolysis , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-Methoxythiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling process . This leads to the synthesis of benzothiadiazole derivatives , which are used as building blocks in the preparation of organic semiconductors .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythiophene-2-boronic acid pinacol ester typically involves the reaction of 3-methoxythiophene with a boronic ester. One common method is the palladium-catalyzed borylation of 3-methoxythiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxythiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methoxythiophene-2-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxythiophen-2-yl)boronic acid
- 2-(3-Methoxythiophen-2-yl)boronic ester
- 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane
Uniqueness
3-Methoxythiophene-2-boronic acid pinacol ester is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety enhances its solubility and facilitates its use in various organic transformations. Additionally, the methoxy group on the thiophene ring provides additional functionalization possibilities, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-(3-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-8(13-5)6-7-16-9/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKXDGOIQJEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670557 | |
Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-98-5 | |
Record name | 2-(3-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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